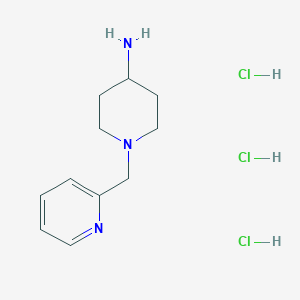
1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride
描述
1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a pyridin-2-ylmethyl group and an amine group at the 4-position .
准备方法
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Substitution with Pyridin-2-ylmethyl Group: The piperidine ring is then substituted with a pyridin-2-ylmethyl group. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks a suitable pyridine derivative.
Introduction of the Amine Group: The amine group is introduced at the 4-position of the piperidine ring through reductive amination or other suitable amination reactions.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
化学反应分析
1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the pyridine ring or the piperidine nitrogen can be substituted with various functional groups.
Hydrolysis: The trihydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
科学研究应用
1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development targeting specific receptors or enzymes.
作用机制
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group allows the compound to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, affecting various biochemical pathways .
相似化合物的比较
1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)piperidin-4-amine: This compound has a similar structure but with the pyridinyl group at the 3-position, which may affect its binding affinity and selectivity.
1-(Pyridin-4-ylmethyl)piperidin-4-amine: The pyridinyl group at the 4-position can lead to different chemical reactivity and biological activity.
1-(Pyridin-2-ylmethyl)piperidin-3-amine: The amine group at the 3-position of the piperidine ring can alter the compound’s interaction with molecular targets.
属性
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;;/h1-3,6,10H,4-5,7-9,12H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBUWWBOUSCPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696502 | |
| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-91-5 | |
| Record name | 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


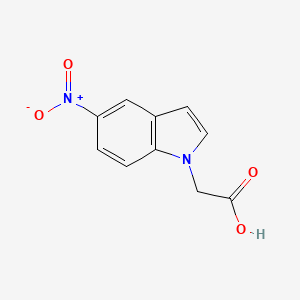

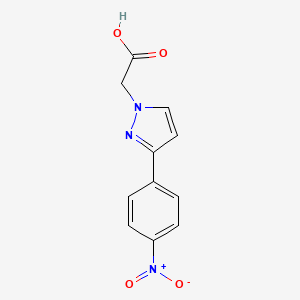



![[(2-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B3023447.png)
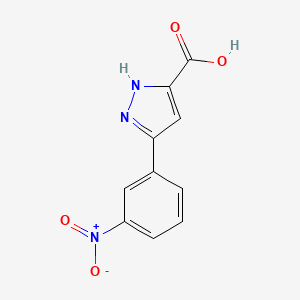

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)
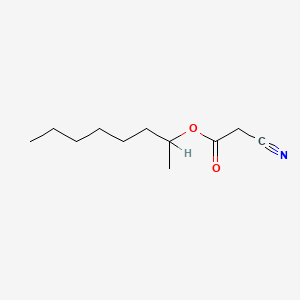
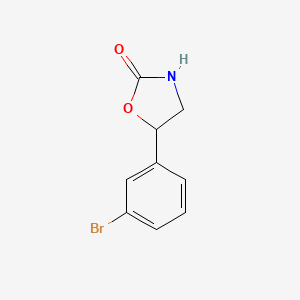
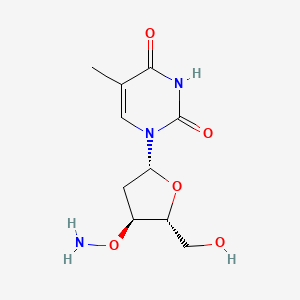
![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
